molecular formula C25H34N4O10 B12764853 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate CAS No. 133117-02-9

3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate

Cat. No.: B12764853
CAS No.: 133117-02-9
M. Wt: 550.6 g/mol
InChI Key: WOJXFTWFNRZGDW-LVEZLNDCSA-N
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Description

3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an imidazo[4,5-b]pyridine core with ethoxyethyl and morpholinopropyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate typically involves multiple steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxyethyl Group: This can be achieved through nucleophilic substitution reactions, where an ethoxyethyl halide reacts with the imidazo[4,5-b]pyridine intermediate.

    Attachment of the Morpholinopropyl Group: This step involves the reaction of the intermediate with a morpholinopropyl halide, typically under basic conditions to facilitate nucleophilic substitution.

    Formation of the Difumarate Salt: The final step involves the reaction of the compound with fumaric acid to form the difumarate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and morpholinopropyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the substituents, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

    Oxidation: Products may include ethoxyacetic acid, morpholinopropionic acid, or other oxidized derivatives.

    Reduction: Products may include ethoxyethylamine, morpholinopropylamine, or reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Products depend on the substituents introduced, which could range from halogenated derivatives to various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study cellular processes. Its ability to interact with biological molecules makes it useful in assays and imaging studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its interactions with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology or neurology.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved solubility, stability, or bioavailability. It may also find applications in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine
  • 3-(2-Methoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine
  • 3-(2-Ethoxyethyl)-2-(3-(piperidin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine

Uniqueness

Compared to similar compounds, 3-(2-Ethoxyethyl)-2-(3-(morpholin-4-yl)propyl)-3H-imidazo(4,5-b)pyridine difumarate stands out due to its specific substituents, which confer unique chemical and biological properties. The ethoxyethyl and morpholinopropyl groups may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

133117-02-9

Molecular Formula

C25H34N4O10

Molecular Weight

550.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[3-[3-(2-ethoxyethyl)imidazo[4,5-b]pyridin-2-yl]propyl]morpholine

InChI

InChI=1S/C17H26N4O2.2C4H4O4/c1-2-22-14-11-21-16(19-15-5-3-7-18-17(15)21)6-4-8-20-9-12-23-13-10-20;2*5-3(6)1-2-4(7)8/h3,5,7H,2,4,6,8-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

WOJXFTWFNRZGDW-LVEZLNDCSA-N

Isomeric SMILES

CCOCCN1C2=C(N=C1CCCN3CCOCC3)C=CC=N2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCOCCN1C(=NC2=C1N=CC=C2)CCCN3CCOCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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